3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a one-pot catalyst-free procedure at room temperature. This involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are mild, and the process is efficient, yielding the desired compound with excellent purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral and antibacterial agent. It can be used in the development of new drugs targeting specific pathogens.
Agriculture: It can be used as an insecticide, bactericide, and plant virus resisting agent. This makes it valuable in protecting crops and improving agricultural yields.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as high thermal stability and insensitivity to external stimuli.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. In agricultural applications, it may disrupt the normal functioning of pests or pathogens, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole:
Triazolo[1,5-a]pyrimidine: Known for its biological activities and use in medicinal chemistry.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure and applications, particularly in materials science.
Uniqueness
3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4O2S/c1-2-9-21-12-7-5-11(6-8-12)15-19-20-14(13-4-3-10-22-13)17-18-16(20)23-15/h3-8,10H,2,9H2,1H3 |
InChI Key |
ITVYISRHOYTRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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